1-(4-Iodobenzyl)piperazine
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Overview
Description
1-(4-Iodobenzyl)piperazine is a piperazine derivative characterized by the presence of an iodine atom attached to a benzyl group. This compound is commonly used as a starting material or intermediate in the synthesis of various pharmaceutical compounds and organic molecules. It has shown potential in interacting with murine melanoma cells and inhibiting their growth .
Preparation Methods
The synthesis of 1-(4-Iodobenzyl)piperazine typically involves the reaction of piperazine with 4-iodobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Iodobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert it to the corresponding benzylamine derivative.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Iodobenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds and pharmaceutical agents.
Biology: The compound has been shown to interact with murine melanoma cells, inhibiting their growth and affecting the uptake of other molecules.
Medicine: It is used in the development of radiopharmaceuticals for imaging and treating melanoma tumors.
Industry: The compound’s reactivity and versatility make it valuable in the production of fine chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of 1-(4-Iodobenzyl)piperazine is not fully understood. it is known to affect the localization, interaction, and uptake of other molecules. In the context of melanoma cells, it inhibits their growth by interfering with cellular processes . The compound also inhibits the uptake of radioiodinated benzylpiperazine, suggesting a potential role in modulating cellular transport mechanisms .
Comparison with Similar Compounds
1-(4-Iodobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(4-Chlorobenzyl)piperazine: Contains a chlorine atom instead of iodine, which affects its reactivity and biological activity.
1-(4-Methylbenzyl)piperazine: Contains a methyl group, which significantly alters its chemical properties and applications.
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUEYHTSBKINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.